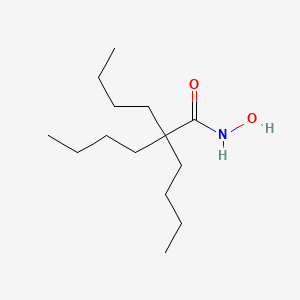
Tributylacetohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributylacetohydroxamic acid is an organic compound belonging to the class of hydroxamic acids Hydroxamic acids are known for their ability to form stable complexes with metal ions, making them useful in various applications, including medicinal chemistry and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
Tributylacetohydroxamic acid can be synthesized through the reaction of tributylamine with acetohydroxamic acid. The reaction typically involves the following steps:
Formation of Acetohydroxamic Acid: Acetohydroxamic acid is prepared by reacting hydroxylamine with acetic anhydride under controlled conditions.
Reaction with Tributylamine: The acetohydroxamic acid is then reacted with tributylamine in the presence of a suitable solvent, such as ethanol or methanol, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time.
化学反応の分析
Types of Reactions
Tributylacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reactions: These reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
科学的研究の応用
Tributylacetohydroxamic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, where it may inhibit metalloproteinases involved in tumor progression.
Industry: It is used in the extraction and purification of metals, as well as in the formulation of anti-corrosive agents.
作用機序
The mechanism of action of tributylacetohydroxamic acid involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation mechanism is crucial in its applications as an enzyme inhibitor and in metal extraction processes.
類似化合物との比較
Similar Compounds
Acetohydroxamic Acid: Known for its use in treating urinary tract infections by inhibiting urease.
Salicylhydroxamic Acid: Used as an inhibitor of various enzymes, including those involved in cancer progression.
Benzohydroxamic Acid: Utilized in the flotation of minerals and as a chelating agent.
Uniqueness
Tributylacetohydroxamic acid is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability makes it particularly effective in applications requiring strong metal chelation, such as in medicinal chemistry and industrial metal extraction.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its ability to form stable metal complexes and inhibit metalloenzymes makes it a valuable tool in research and industry. Further studies are likely to uncover even more uses for this intriguing compound.
特性
CAS番号 |
52061-82-2 |
|---|---|
分子式 |
C14H29NO2 |
分子量 |
243.39 g/mol |
IUPAC名 |
2,2-dibutyl-N-hydroxyhexanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-7-10-14(11-8-5-2,12-9-6-3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |
InChIキー |
SYBUTYMIJPIFDK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)(CCCC)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















